molecular formula C12H10S3 B14583985 6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione CAS No. 61149-40-4

6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione

Katalognummer: B14583985
CAS-Nummer: 61149-40-4
Molekulargewicht: 250.4 g/mol
InChI-Schlüssel: WAGXERWETALHDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione is a heterocyclic compound characterized by a thiopyran ring substituted with a methylsulfanyl group at the 6-position and a phenyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-phenyl-2H-thiopyran-2-thione with methylsulfanyl reagents. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts

Wirkmechanismus

The mechanism of action of 6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and disrupt cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(Phenylsulfanyl)-5-phenyl-2H-thiopyran-2-thione
  • 6-(Methylsulfanyl)-5-phenyl-2H-pyran-2-thione
  • 6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-one

Uniqueness

6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione is unique due to the presence of both a methylsulfanyl group and a phenyl group on the thiopyran ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural uniqueness also allows for specific interactions with biological targets, enhancing its potential as a lead compound in drug discovery .

Eigenschaften

CAS-Nummer

61149-40-4

Molekularformel

C12H10S3

Molekulargewicht

250.4 g/mol

IUPAC-Name

6-methylsulfanyl-5-phenylthiopyran-2-thione

InChI

InChI=1S/C12H10S3/c1-14-12-10(7-8-11(13)15-12)9-5-3-2-4-6-9/h2-8H,1H3

InChI-Schlüssel

WAGXERWETALHDY-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C=CC(=S)S1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.